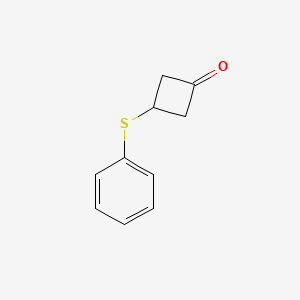
3-(Phenylsulfanyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfanyl)cyclobutan-1-one is a chemical compound with a molecular weight of 178.25 . It is a versatile compound with immense potential in scientific research.
Molecular Structure Analysis
The InChI code for 3-(Phenylsulfanyl)cyclobutan-1-one is 1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo [4+2] and [2+4] cycloaddition reactions with 2,3-dimethyl butadiene or cyclopentadiene . The [2+4] cycloaddition reactions are the most favorable pathways .科学的研究の応用
Preparation of α-Methylene-γ-Butyrolactones
The synthesis of α-methylene-γ-butyrolactones is possible using a compound similar to 3-(Phenylsulfanyl)cyclobutan-1-one. Fujiwara et al. (1989) showed that 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone reacts with Grignard reagent to yield α-methylene-γ-butyrolactones, which are significant in various chemical syntheses (Fujiwara, Morita, & Takeda, 1989).
Synthesis of 3-Aminocyclobut-2-en-1-ones
Brand et al. (2003) utilized a process involving condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine to prepare 3-aminocyclobut-2-en-1-ones. This novel series showed promising results as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).
Nonpeptidic GLP-1 Receptor Agonists
A novel class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, which include cyclobutane derivatives, was identified by Liu et al. (2012). These compounds demonstrated increased potency in vitro and in vivo compared to earlier versions (Liu et al., 2012).
Palladium-Catalyzed Arylation of Benzolactones
Matsuda, Shigeno, and Murakami (2008) researched a palladium-catalyzed process that transformed 3-(2-hydroxyphenyl)cyclobutanones into arylated benzolactones. This method involves carbon-carbon bond cleavage and formation, showing the versatility of cyclobutane derivatives in organic synthesis (Matsuda, Shigeno, & Murakami, 2008).
Synthesis of Bicyclic Systems
Gaoni (1989) developed new 3-substituted bicyclobutanes from sulfones, leading to novel addition reactions. These reactions included hydrazoic acid and cyanocuprate reagents, contributing to the synthesis of unique cyclobutane derivatives (Gaoni, 1989).
Photocatalysis of Enone Cycloadditions
Ischay et al. (2008) demonstrated that Ru(bipy)3Cl2 serves as an efficient photocatalyst for enone cycloadditions, involving aryl enones. The process exhibits excellent diastereoselectivity and uses sunlight as the sole source of irradiation, showcasing the cyclobutane derivatives' potential in green chemistry applications (Ischay, Anzovino, Du, & Yoon, 2008).
Versatility in Organic Synthesis
Alberti et al. (2009) exploited 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones for regioselective synthesis of various compounds including trans-2,3-disubstituted cyclobutanones, highlighting the adaptability of cyclobutane derivatives in organic synthesis (Alberti et al., 2009).
作用機序
特性
IUPAC Name |
3-phenylsulfanylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHJUMIEFLHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)cyclobutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)
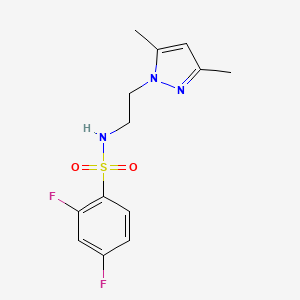
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)
![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)
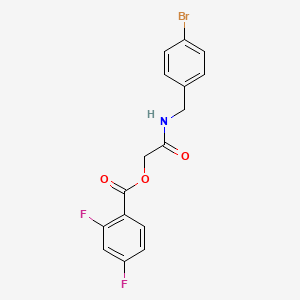
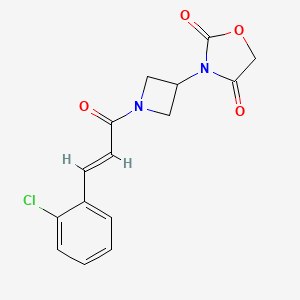

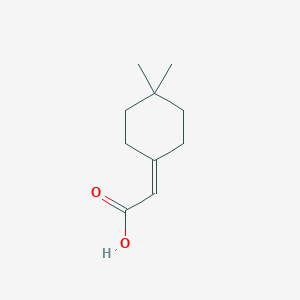
![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)